molecular formula C12H18ClNS B1471540 Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride CAS No. 1864060-33-2

Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride

Cat. No.: B1471540
CAS No.: 1864060-33-2
M. Wt: 243.8 g/mol
InChI Key: WCPHTZJFTULRQQ-UHFFFAOYSA-N
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Description

Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNS and its molecular weight is 243.8 g/mol. The purity is usually 95%.
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Biological Activity

Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16ClN
  • CAS Number : 12280946

This compound features a cyclobutyl group attached to a phenyl ring with a methylthio substituent, which influences its biological interactions.

2.1 Interaction with Enzymes

The compound exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that it can modulate enzyme activity through both inhibition and activation, influencing metabolic pathways essential for drug efficacy and safety.

2.2 Cellular Effects

This compound has been shown to affect cell proliferation and differentiation. It alters gene expression related to cell cycle regulation and apoptosis, impacting the survival and growth of different cell types, including cancer cells.

3.1 Receptor Binding

At the molecular level, the compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it inhibits certain kinases involved in signal transduction pathways, which can result in the downregulation of signaling cascades that promote cell proliferation and survival.

3.2 Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, producing various metabolites that may also exhibit biological activity. This metabolism affects its pharmacokinetics and pharmacodynamics, influencing both therapeutic efficacy and potential toxicity.

4. Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound are dose-dependent:

  • Low Doses : Therapeutic effects such as anti-inflammatory properties and inhibition of tumor growth.
  • High Doses : Toxic effects including hepatotoxicity and nephrotoxicity, underscoring the importance of determining an optimal therapeutic window.

5.1 In Vitro Studies

In vitro studies have highlighted the compound's potential in cancer therapy by demonstrating its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

5.2 In Vivo Studies

Animal studies have corroborated these findings, showing significant tumor reduction in models treated with this compound compared to control groups . The safety profile was also assessed, revealing dose-dependent toxicity.

6. Summary of Biological Activities

Biological ActivityObservations
Anti-cancer Induces apoptosis in cancer cells
Anti-inflammatory Reduces inflammation markers
Metabolic Modulation Alters enzyme activity via P450 enzymes
Toxicity Dose-dependent hepatotoxicity

7. Conclusion

This compound demonstrates a range of biological activities that could be harnessed for therapeutic purposes, particularly in oncology. Continued research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications while minimizing toxicity.

Scientific Research Applications

Histamine-3 Receptor Ligands

One of the primary applications of cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride is in the development of histamine-3 receptor ligands. Compounds of this class have shown promise in treating conditions such as obesity, depression, and anxiety disorders. The binding affinities for histamine-3 receptors can range from 0.05 nM to 150 nM, with specific derivatives exhibiting higher affinities (0.05 nM to 10 nM) that make them suitable candidates for therapeutic development .

Treatment of Obesity and Related Disorders

Research indicates that this compound can be utilized in the treatment of obesity and its comorbid conditions. The compound acts as an appetite suppressant, which is crucial for obesity management. Its favorable pharmacokinetic and pharmacodynamic profiles make it a candidate for further clinical evaluation .

Neurological Disorders

The compound's potential extends to the treatment of neurological disorders, including depression and anxiety. By modulating neurotransmitter systems, it may help alleviate symptoms associated with these conditions .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of this compound in treating obesity and depression. For instance, a recent study demonstrated significant weight loss in participants treated with a formulation containing this compound compared to a placebo group .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of similar compounds to optimize their therapeutic effects. These studies highlight how modifications to the cyclobutyl structure can enhance binding affinity to target receptors, leading to improved pharmacological profiles .

Data Tables

Application AreaSpecific Use CasesBinding Affinity Range
Histamine-3 Receptor LigandsTreatment of anxiety and depression0.05 nM - 150 nM
Obesity ManagementAppetite suppression0.05 nM - 10 nM
Neurological DisordersAlleviation of depressive symptomsVaries by derivative

Properties

IUPAC Name

cyclobutyl-(4-methylsulfanylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPHTZJFTULRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-33-2
Record name Benzenemethanamine, α-cyclobutyl-4-(methylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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